molecular formula C12H8Cl2N4O B2984001 2-((4,5-dichloro-1H-imidazol-1-yl)methyl)quinazolin-4(3H)-one CAS No. 1219570-34-9

2-((4,5-dichloro-1H-imidazol-1-yl)methyl)quinazolin-4(3H)-one

Cat. No.: B2984001
CAS No.: 1219570-34-9
M. Wt: 295.12
InChI Key: AOFNKHNDOTWDER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4,5-Dichloro-1H-imidazol-1-yl)methyl)quinazolin-4(3H)-one is a chemical compound that belongs to the quinazoline class of heterocyclic aromatic organic compounds This compound features a quinazolinone core structure with a dichloro-imidazole moiety attached to the methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4,5-dichloro-1H-imidazol-1-yl)methyl)quinazolin-4(3H)-one typically involves multiple steps, starting with the preparation of the quinazolinone core. One common synthetic route includes the reaction of anthranilic acid with formamide under acidic conditions to form quinazolinone. Subsequent chlorination and imidazole formation steps are then employed to introduce the dichloro-imidazole moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-((4,5-dichloro-1H-imidazol-1-yl)methyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the quinazolinone core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 2-((4,5-dichloro-1H-imidazol-1-yl)methyl)quinazolin-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anticancer activities, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with biological targets and pathways makes it a promising candidate for further research and development.

Industry: In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The mechanism by which 2-((4,5-dichloro-1H-imidazol-1-yl)methyl)quinazolin-4(3H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to biological responses. The exact mechanism of action can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • Quinazolinone derivatives: These compounds share the quinazolinone core structure but may have different substituents.

  • Imidazole derivatives: Compounds containing imidazole rings with various substituents are structurally similar.

  • Chlorinated heterocycles: Other chlorinated heterocyclic compounds may exhibit similar properties and reactivity.

Uniqueness: 2-((4,5-dichloro-1H-imidazol-1-yl)methyl)quinazolin-4(3H)-one is unique due to its specific combination of the quinazolinone core and the dichloro-imidazole moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2-[(4,5-dichloroimidazol-1-yl)methyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N4O/c13-10-11(14)18(6-15-10)5-9-16-8-4-2-1-3-7(8)12(19)17-9/h1-4,6H,5H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFNKHNDOTWDER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CN3C=NC(=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.